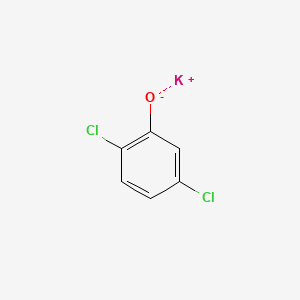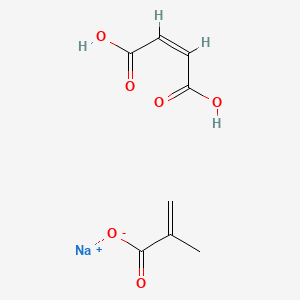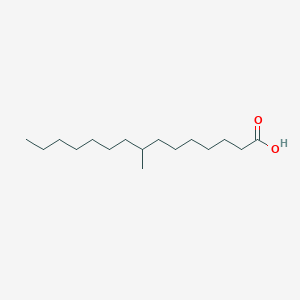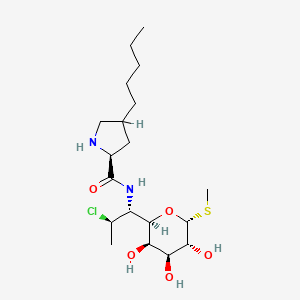
Potassium 2,5-dichlorophenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2,5-dichlorophenolate is a chemical compound with the molecular formula C6H3Cl2KO . It is also known as potassium 2,5-dichlorophenoxide .
Synthesis Analysis
The synthesis of this compound can be achieved through solid-liquid phase transfer catalysis . Another method involves the carboxylation of this compound with carbon dioxide in xylene at elevated pressure .Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 3 hydrogen atoms, 2 chlorine atoms, 1 potassium atom, and 1 oxygen atom . The molecular weight is 201.09172 .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be used in the synthesis of Triclosan through solid-liquid phase transfer catalysis . It can also react with carbon dioxide in a carboxylation reaction .Physical and Chemical Properties Analysis
This compound has a molecular weight of 201.09172 . The density of the compound is 1.458 g/cm3 . The boiling point is 214.6ºC at 760 mmHg , and the melting point is 59-60ºC .Safety and Hazards
Propriétés
Numéro CAS |
68938-81-8 |
|---|---|
Formule moléculaire |
C6H4Cl2KO |
Poids moléculaire |
202.10 g/mol |
Nom IUPAC |
potassium;2,5-dichlorophenolate |
InChI |
InChI=1S/C6H4Cl2O.K/c7-4-1-2-5(8)6(9)3-4;/h1-3,9H; |
Clé InChI |
QQDAXBKAPINROG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)[O-])Cl.[K+] |
SMILES canonique |
C1=CC(=C(C=C1Cl)O)Cl.[K] |
| 68938-81-8 | |
Description physique |
Liquid |
Numéros CAS associés |
583-78-8 (Parent) |
Synonymes |
2,5-dichlorophenol 2,5-dichlorophenol, potassium salt 2,5-dichlorophenol, sodium salt potassium 2,5-dichlorophenoxide sodium 2,5-dichlorophenoxide |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2S)-2-hydroxy-3-methyl-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]butoxy]-7-furo[3,2-g][1]benzopyranone](/img/structure/B1264752.png)
![4,8,12-Trimethyl-3,14,15-trioxatricyclo[8.5.0.01,6]pentadec-10-en-4-ol](/img/structure/B1264753.png)






![[2-[(E)-3,4-dihydroxypent-1-enyl]-6-oxooxan-3-yl] (E)-2-methylbut-2-enoate](/img/structure/B1264768.png)


![[(3aR,4R,6Z,8S,10E,11aR)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B1264772.png)
